molecular formula C15H18O3 B12559109 (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester

(E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester

Cat. No.: B12559109
M. Wt: 246.30 g/mol
InChI Key: KXJMLIJUVXEVKQ-JXMROGBWSA-N
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Description

(E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester is an organic compound that belongs to the class of acrylic acid esters This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety esterified with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester typically involves the esterification of (E)-3-(4-Acetyl-phenyl)-acrylic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

(E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and as a monomer in the synthesis of specialty materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenyl ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. The ester moiety can undergo hydrolysis, releasing the active acrylic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester
  • (E)-3-(4-Methyl-phenyl)-acrylic acid butyl ester
  • (E)-3-(4-Chloro-phenyl)-acrylic acid butyl ester

Uniqueness

(E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

butyl (E)-3-(4-acetylphenyl)prop-2-enoate

InChI

InChI=1S/C15H18O3/c1-3-4-11-18-15(17)10-7-13-5-8-14(9-6-13)12(2)16/h5-10H,3-4,11H2,1-2H3/b10-7+

InChI Key

KXJMLIJUVXEVKQ-JXMROGBWSA-N

Isomeric SMILES

CCCCOC(=O)/C=C/C1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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